2'-Deoxycytidine-2'-13C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

分子式 |

C9H13N3O4 |

|---|---|

分子量 |

228.21 g/mol |

IUPAC 名称 |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |

InChI 键 |

CKTSBUTUHBMZGZ-SARLRRDISA-N |

手性 SMILES |

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |

规范 SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2'-Deoxycytidine-2'-¹³C

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of 2'-Deoxycytidine-2'-¹³C, an isotopically labeled nucleoside critical for advanced biochemical and pharmaceutical research. The strategic placement of a carbon-13 isotope at the 2' position of the deoxyribose sugar ring offers a powerful, non-radioactive tool for tracing metabolic pathways, quantifying biological molecules, and elucidating complex molecular interactions. This document details the compound's core chemical properties, provides standardized experimental protocols for its use, and illustrates its application in key research workflows.

Core Chemical and Physical Properties

2'-Deoxycytidine-2'-¹³C is structurally identical to its natural counterpart, with the exception of the isotopic enrichment at a single carbon atom. This subtle modification makes it chemically interchangeable in most biological systems while allowing for distinct detection by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-¹³C]pyrimidin-2-one |

| Synonyms | Deoxycytidine-¹³C; Cytosine deoxyriboside-¹³C; Deoxyribose cytidine-¹³C[1] |

| Molecular Formula | C₈¹³CH₁₃N₃O₄[2] |

| Molecular Weight | ~228.21 g/mol [2] |

| CAS Number | 478510-83-7 (for monohydrate)[1] |

| Appearance | Typically a white or off-white solid |

| Solubility | Soluble in water |

Spectroscopic Analysis: ¹³C NMR

The primary analytical advantage of 2'-Deoxycytidine-2'-¹³C is its distinct signal in ¹³C NMR spectroscopy. The enrichment at the 2'-position results in a significantly enhanced and easily identifiable peak, which is invaluable for conformational analysis, especially in ligand-protein binding studies.[3] The table below provides the expected chemical shifts for 2'-Deoxycytidine (B1670253) in an aqueous solution, with the labeled position highlighted.

| Carbon Atom | Expected Chemical Shift (ppm) in D₂O |

| C-2' | ~41.9 (Isotopically Labeled) [4] |

| C-5' | ~64.1[4] |

| C-3' | ~73.3[4] |

| C-4' | ~88.8[4] |

| C-1' | ~89.3[4] |

| C-5 | ~98.9[4] |

| C-6 | ~144.2[4] |

| C-2 | ~160.1[4] |

| C-4 | ~168.9[4] |

| Note: Chemical shifts are based on the unlabeled 2'-Deoxycytidine and may vary slightly based on experimental conditions. The signal for the 2'-¹³C will be the most prominent and is the key feature for isotopic analysis. |

Experimental Protocols

Detailed methodologies are crucial for the effective use of isotopically labeled compounds. The following protocols outline a common synthesis route and a standard procedure for NMR-based analysis.

Protocol for Chemo-Enzymatic Synthesis

The synthesis of 2'-Deoxycytidine with a specifically labeled sugar moiety can be achieved through a chemo-enzymatic pathway that ensures precise isotopic placement.[5] This method is advantageous as it leverages the stereoselectivity of enzymes.

-

Preparation of Labeled Sugar: Begin with a uniformly ¹³C-labeled glucose. Through a series of chemical reactions, convert the labeled glucose into a selectively deuterated and ¹³C-labeled ribose derivative.[5]

-

Synthesis of Labeled Thymidine (B127349): Synthesize (2'R)(5'S)-[1',2',3',4',5'-(¹³C)₅;2',5'-(²H)₂]-thymidine from the labeled ribose derivative.[5] The specific labeling at the 2'-position of interest for this guide would involve starting with a precursor specifically labeled at the corresponding carbon.

-

Enzymatic Transglycosylation: Transfer the labeled sugar moiety from the synthesized thymidine to 2'-deoxyuridine (B118206) using pyrimidine (B1678525) nucleoside phosphorylases.[5]

-

Chemical Conversion: Chemically convert the resulting labeled 2'-deoxyuridine into the final product, 2'-Deoxycytidine-2'-¹³C.[5] A common method for this conversion is the triazolation protocol, which is efficient and suitable for larger-scale synthesis.[6]

-

Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC) to ensure high purity for experimental use.

Protocol for NMR Ligand-Binding Analysis

This protocol describes the use of 2'-Deoxycytidine-2'-¹³C to study its interaction with an enzyme, such as human deoxycytidine kinase (dCK), using solution NMR spectroscopy.[3]

-

Sample Preparation:

-

Prepare a sample of 2'-Deoxycytidine-2'-¹³C at a concentration of approximately 5 mM in D₂O.[3]

-

Prepare a concentrated stock solution of the target protein (e.g., dCK) in a compatible buffer.

-

For the binding experiment, create a mixture containing the labeled nucleoside and the protein at the desired molar ratio in an NMR tube. A typical final volume is 0.6 mL.[3]

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a triple-resonance probe.[3]

-

Tune the probe for ¹H, ¹³C, and ²H frequencies.

-

Set the sample temperature to a physiologically relevant value (e.g., 298 K) and allow it to equilibrate.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹³C spectrum to confirm the presence and chemical shift of the labeled 2'-carbon.

-

Perform advanced NMR experiments like Transferred Nuclear Overhauser Effect (TRNOE) and Cross-Correlated Relaxation (CCR) to probe the conformation of the ligand when bound to the protein.[3] These experiments reveal through-space proximities and local geometry, respectively.

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., Bruker TopSpin, NMRPipe).

-

Analyze the TRNOE and CCR data to determine the sugar pucker conformation (e.g., North-type vs. South-type) of 2'-Deoxycytidine-2'-¹³C when it is in the enzyme's active site.[3]

-

Applications in Research and Drug Development

The unique properties of 2'-Deoxycytidine-2'-¹³C make it a versatile tool for a range of scientific applications.

Metabolic Tracer and Internal Standard

As a stable, non-radioactive isotopologue, 2'-Deoxycytidine-2'-¹³C is an ideal tracer for metabolic flux analysis.[1] It can be introduced into cellular systems to track the pathways of nucleoside metabolism and DNA synthesis. Furthermore, it serves as an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) or NMR, allowing for precise measurement of its unlabeled counterpart in complex biological samples.[2][7]

Probing Enzyme-Ligand Interactions

A key application is in the field of structural biology and enzymology. Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis. Understanding how nucleosides and their therapeutic analogs bind to dCK is critical for drug design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Researcher's Guide to 13C Labeled Nucleosides for NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly carbon-13 (¹³C), into nucleosides has revolutionized the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique provides unparalleled, atom-level insights into the structure, dynamics, and interactions of nucleic acids (RNA and DNA). For researchers in structural biology and drug development, ¹³C-labeled nucleosides are indispensable tools for elucidating the mechanisms of action of novel therapeutics, understanding the intricacies of protein-nucleic acid recognition, and characterizing the conformational landscapes of biologically significant RNA and DNA molecules.

This comprehensive guide delves into the core principles and practical methodologies surrounding the use of ¹³C-labeled nucleosides in NMR spectroscopy. We will explore the primary methods for their synthesis, provide detailed experimental protocols for their application, present key quantitative NMR data, and illustrate the underlying workflows and pathways with clear diagrams.

Synthesis of ¹³C-Labeled Nucleosides and RNA

The journey to high-resolution NMR data begins with the successful preparation of isotopically labeled samples. There are two primary routes for producing ¹³C-labeled nucleosides and, subsequently, RNA: chemical synthesis and enzymatic (biosynthetic) methods.

Chemical Synthesis of ¹³C-Labeled Phosphoramidites

For site-specific labeling of synthetic oligonucleotides, the chemical synthesis of ¹³C-labeled nucleoside phosphoramidites is the method of choice. This approach offers precise control over the placement of the isotopic label, which is crucial for studying specific regions of a nucleic acid. The synthesis is a multi-step process that involves the preparation of a ¹³C-labeled nucleobase or ribose precursor, followed by its incorporation into the final phosphoramidite (B1245037) building block.

A generalized workflow for the solid-phase synthesis of an oligonucleotide using these phosphoramidites is depicted below.

Enzymatic Synthesis of Uniformly ¹³C-Labeled RNA

For larger RNA molecules or when uniform labeling is desired, enzymatic synthesis via in vitro transcription is the preferred method.[1][2] This technique utilizes bacteriophage RNA polymerases (e.g., T7, T3, or SP6) to transcribe a DNA template into RNA. The key to isotopic labeling is to provide uniformly ¹³C-labeled ribonucleoside triphosphates (NTPs) as the substrates for the polymerase. These labeled NTPs are typically produced by growing bacteria, such as E. coli, in a minimal medium where the sole carbon source is ¹³C-glucose.[2]

The biosynthetic pathway for pyrimidine (B1678525) ribonucleotides, illustrating the incorporation of carbon atoms from simple precursors, is shown below.

References

understanding 2'-Deoxycytidine-2'-13C structure

An In-depth Technical Guide to 2'-Deoxycytidine-2'-13C

This technical guide provides a comprehensive overview of this compound, a specifically labeled deoxyribonucleoside. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for structural, metabolic, and pharmacokinetic studies. This document details the molecule's core structure, methods for its characterization, and its significant applications.

Core Structure and Properties

2'-Deoxycytidine (B1670253) is a fundamental deoxyribonucleoside, one of the four building blocks of deoxyribonucleic acid (DNA). It consists of a pyrimidine (B1678525) nucleobase, cytosine, linked to a deoxyribose sugar. The "-2'-13C" designation specifies that the carbon atom at the 2' position of the deoxyribose ring is the heavy isotope, Carbon-13, instead of the more common Carbon-12. This isotopic substitution is crucial for specific analytical applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The precise placement of the ¹³C label at the 2'-position allows researchers to probe the conformation of the deoxyribose sugar ring, a key determinant of DNA structure and its interactions with proteins.

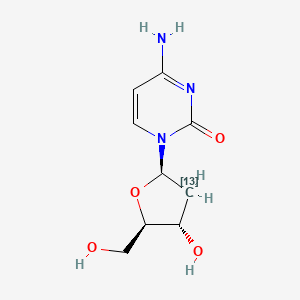

Caption: Chemical structure of 2'-Deoxycytidine with ¹³C labeling at the 2' position.

Physicochemical Properties

The introduction of a single ¹³C isotope results in a marginal increase in molecular weight compared to the natural abundance compound. Other physical and chemical properties remain largely unchanged.

| Property | Unlabeled 2'-Deoxycytidine | This compound |

| Molecular Formula | C₉H₁₃N₃O₄[1][2] | C₈¹³CH₁₃N₃O₄[3] |

| Molar Mass | 227.217 g/mol [1] | ~228.22 g/mol |

| CAS Number | 951-77-9[1][2] | Not consistently assigned; specific to manufacturer |

| Appearance | White crystalline solid | White crystalline solid |

| Synonyms | Cytosine deoxyriboside, dCyd[2][4] | 1-(2-Deoxy-β-D-ribofuranosyl)cytosine-2'-13C[5] |

Synthesis and Isotopic Labeling

The synthesis of site-specifically labeled nucleosides like this compound is a complex process. While multiple strategies exist, a common approach involves either enzymatic or chemical methods starting from an isotopically labeled precursor.

General Synthetic Approaches:

-

Enzymatic Transglycosylation: This method involves transferring the labeled sugar moiety from a donor nucleoside to the cytosine base using nucleoside phosphorylase enzymes. This can be an efficient way to produce various labeled deoxynucleosides from a single, identically labeled sugar precursor.[6]

-

Chemical Synthesis: A multi-step chemical synthesis can be employed, starting from a commercially available ¹³C-labeled carbohydrate like glucose.[6] This involves stereoselective reactions to form the desired deoxyribose sugar with the label at the 2' position, followed by the coupling of this sugar to a protected cytosine base (a process known as glycosylation).[7][8]

Caption: Generalized workflow for the chemical synthesis of 2'-Deoxycytidine-2'-¹³C.

Analytical Characterization

Confirming the structure and the precise location of the isotopic label is critical. NMR and MS are the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for structural elucidation. The ¹³C label at the 2' position provides a unique spectral signature.

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the signal corresponding to the C2' carbon will be significantly enhanced due to 99% enrichment, making it easily identifiable.

-

¹H NMR: The protons attached to the C2' carbon (H2' and H2'') will exhibit ¹³C-¹H coupling, resulting in the splitting of their signals into doublets. This coupling confirms the location of the label.

-

2D NMR (HSQC): A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment provides a direct correlation between the C2' carbon and its attached H2'/H2'' protons, serving as definitive proof of the label's position.[9][10]

Experimental Protocol: 2D ¹H-¹³C HSQC NMR

-

Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to an NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2). Key parameters include defining the spectral widths for both ¹H and ¹³C dimensions, the number of increments in the indirect dimension (¹³C), and the number of scans per increment.[10]

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

-

Analysis: Identify the cross-peak correlating the chemical shifts of the C2' carbon and the H2'/H2'' protons. The presence and position of this peak confirm the isotopic labeling at the 2' position.

Reference NMR Data (Unlabeled 2'-Deoxycytidine)

The following table provides typical chemical shifts for unlabeled 2'-Deoxycytidine for comparison. The exact shifts can vary slightly based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H6 | ~7.8 | C6: ~141 |

| H5 | ~6.0 | C5: ~96 |

| H1' | ~6.2 | C4: ~166 |

| H2' / H2'' | ~2.2 / ~2.4 | C2: ~156 |

| H3' | ~4.3 | C1': ~87 |

| H4' | ~4.0 | C4': ~86 |

| H5' / H5'' | ~3.7 / ~3.8 | C3': ~71 |

| C2': ~41 | ||

| C5': ~62 |

Data compiled from various sources, including HMDB and ChemicalBook.[9][11]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and verify the incorporation of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Expected Mass: The exact mass of unlabeled 2'-Deoxycytidine is 227.091 u.[12] The this compound will have an exact mass that is higher by the mass difference between ¹³C and ¹²C (~1.00335 u).

-

Isotopic Distribution: The mass spectrum will clearly show a shift in the molecular ion peak ([M+H]⁺) to a higher m/z value, confirming successful labeling.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and methanol (B129727) with 0.1% formic acid.[12]

-

LC Separation: Inject the sample into a liquid chromatography system, typically using a reverse-phase column (e.g., C18) to separate the analyte from any impurities.

-

MS Detection: The eluent from the LC is directed into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Acquire data in positive ion mode, scanning for the expected m/z range of the protonated molecule.

-

Data Analysis: Extract the mass spectrum for the analyte peak. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.

Caption: Standard workflow for the analysis of 2'-Deoxycytidine-2'-¹³C by LC-MS.

Applications in Research and Drug Development

Isotopically labeled nucleosides are invaluable tools in biomedical research. The specific labeling at the 2' position makes this compound particularly useful for certain applications.

-

Internal Standard: In quantitative bioanalytical methods using LC-MS or GC-MS, stable isotope-labeled compounds like this compound serve as ideal internal standards.[13][14] They co-elute with the unlabeled analyte but are distinguished by their mass, allowing for precise quantification by correcting for sample loss or ionization variability.

-

Structural Biology: The 2'-position is central to the sugar pucker conformation (C2'-endo or C3'-endo) in DNA. NMR studies using 2'-¹³C labeled nucleosides incorporated into DNA oligomers can provide detailed insights into DNA structure, dynamics, and how these are affected by drug binding or protein interactions.[6][15]

-

Metabolic Studies: Labeled nucleosides can be used as tracers to follow the metabolic fate of cytidine (B196190) and its analogs in cellular systems. This is critical for understanding the mechanism of action and resistance pathways for nucleoside-based antiviral or anticancer drugs.

-

Pharmacokinetic (PK) Studies: In drug development, administering a ¹³C-labeled version of a drug candidate along with the unlabeled drug allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous levels of similar molecules.

Caption: Workflow for a pharmacokinetic study using a ¹³C-labeled compound.

References

- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 2. Deoxycytidine [webbook.nist.gov]

- 3. 2'-DEOXYCYTIDINE:H2O (DEOXYRIBOSE-2-13C, 99%) | Eurisotop [eurisotop.com]

- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000014) [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. 2'-Deoxycytidine monohydrate(951-77-9) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Deoxycytidine-2'-13C

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of analytical and diagnostic applications. Among these, 2'-Deoxycytidine-2'-13C, a non-radioactive, stable isotope-labeled version of the natural nucleoside, serves as a critical tool in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard for mass spectrometry (MS). This guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of 2'-Deoxycytidine (B1670253) labeled with 13C at the 2' position of the deoxyribose sugar moiety is a multi-step process that can be approached through both chemical and enzymatic methods. Chemical synthesis offers versatility in labeling specific positions, while enzymatic synthesis can provide high stereoselectivity.

A common chemical synthesis strategy involves the transformation of a pre-labeled precursor. One plausible route begins with a commercially available, appropriately protected and labeled sugar derivative, which is then coupled with a protected cytosine base. An alternative approach involves the chemical conversion of a more readily available labeled nucleoside, such as a labeled 2'-deoxyuridine (B118206) derivative.[1][2]

A generalized workflow for the chemical synthesis is outlined below:

References

Unraveling DNA's Dynamic Dance: A Technical Guide to 13C-Labeled Cytidine in NMR Studies

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of DNA's structure and dynamics is fundamental to its biological function. Understanding these motions at an atomic level is crucial for deciphering mechanisms of protein recognition, DNA repair, and the action of therapeutic agents. The introduction of stable isotopes, particularly 13C-labeled cytidine (B196190), has revolutionized the use of Nuclear Magnetic Resonance (NMR) spectroscopy to probe these dynamics. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of using 13C-labeled cytidine to elucidate the dynamic nature of DNA.

The Power of Isotope Labeling in DNA NMR

Solution NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in a near-native environment.[1] However, the inherent complexity and potential for resonance overlap in DNA spectra can be a significant hurdle.[2] Isotope labeling, the strategic replacement of an atom with its heavier, stable isotope (e.g., 13C for 12C), provides a powerful solution.[3]

Specifically, incorporating 13C-labeled cytidine offers several advantages:

-

Enhanced Spectral Resolution: 13C-editing allows for the selective observation of signals from the labeled cytidine, simplifying complex spectra and reducing resonance overlap.[4]

-

Probing Specific Sites: Site-specific labeling enables the study of dynamics at a particular location within a DNA sequence, providing residue-specific information.[1]

-

Access to a Rich Set of NMR Experiments: 13C labeling is a prerequisite for a variety of advanced NMR experiments, such as relaxation dispersion, which are designed to probe molecular motions on a wide range of timescales.[1][5]

Synthesis and Incorporation of 13C-Labeled Cytidine

The journey to studying DNA dynamics with 13C-labeled cytidine begins with its synthesis and incorporation into the DNA oligonucleotide of interest. Both chemical and enzymatic methods are employed for this purpose.

Chemical Synthesis of 13C-Labeled Cytidine Phosphoramidites

The most common approach for incorporating labels into chemically synthesized DNA is through the use of phosphoramidite (B1245037) building blocks.[1] The synthesis of a 13C-labeled cytidine phosphoramidite is a multi-step process that starts with a commercially available 13C-labeled precursor.

Caption: Chemical synthesis workflow for 13C-labeled cytidine phosphoramidite.

Incorporation into DNA Oligonucleotides

Once the labeled phosphoramidite is synthesized, it can be incorporated into a DNA sequence using standard solid-phase synthesis.[1] Alternatively, enzymatic methods, such as polymerase chain reaction (PCR), can be used to generate uniformly labeled DNA from 13C-labeled deoxynucleoside triphosphates (dNTPs).[6][7]

Caption: Methods for incorporating 13C-labeled cytidine into DNA.

Probing DNA Dynamics with NMR Spectroscopy

With the 13C-labeled DNA in hand, a variety of NMR experiments can be employed to study its dynamics. The choice of experiment depends on the timescale of the motion being investigated.

Chemical Shift Perturbation (CSP)

CSP is a powerful technique for identifying binding sites and conformational changes upon the interaction of DNA with ligands, such as drugs or proteins.[8][9] The chemical environment of a nucleus determines its resonance frequency (chemical shift). Upon binding, changes in the local environment lead to perturbations in the chemical shifts of nuclei at or near the binding interface. By comparing the 1H-13C HSQC spectra of the free and bound DNA, residues experiencing significant chemical shift changes can be identified.

Relaxation Dispersion

NMR relaxation dispersion experiments, such as the Carr-Purcell-Meiboom-Gill (CPMG) experiment, are used to study molecular motions that occur on the microsecond to millisecond timescale.[5][10] These motions often correspond to functionally important conformational changes, such as base-pair opening or the transient formation of alternative structures.[11] In a relaxation dispersion experiment, the effective transverse relaxation rate (R2,eff) is measured as a function of a variable radiofrequency pulse train. The resulting dispersion profile can be fit to kinetic models to extract parameters such as the exchange rate (kex), the populations of the exchanging states, and the chemical shift difference between them.

Caption: General workflow for studying DNA dynamics using NMR.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from NMR studies of 13C-labeled DNA.

Table 1: 13C Chemical Shift Perturbations of a DNA Duplex Upon Ligand Binding

| Residue | Carbon | Chemical Shift (Free DNA, ppm) | Chemical Shift (Bound DNA, ppm) | Chemical Shift Perturbation (ppm) |

| C5 | C6 | 142.1 | 142.5 | 0.4 |

| C5 | C1' | 85.2 | 85.0 | -0.2 |

| G6 | C8 | 138.9 | 138.9 | 0.0 |

| C7 | C6 | 142.3 | 143.1 | 0.8 |

| C7 | C1' | 85.5 | 86.1 | 0.6 |

Note: These are representative data and will vary depending on the specific DNA sequence and ligand.

Table 2: Relaxation Dispersion Parameters for a Cytidine Residue in a DNA Hairpin

| Parameter | Value |

| kex (s-1) | 1500 ± 200 |

| pA (%) | 95 |

| pB (%) | 5 |

| Δω (ppm) | 2.5 |

Note: kex is the exchange rate between the major (A) and minor (B) conformations, pA and pB are the populations of these states, and Δω is the chemical shift difference between them.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 13C-Labeled DNA Oligonucleotide

-

Synthesizer Setup: Prepare the automated DNA synthesizer with the required phosphoramidites (A, G, T, and the 13C-labeled C), activator, capping reagents, and oxidizing agent.

-

Synthesis Cycle: Program the synthesizer for the desired DNA sequence. The synthesis proceeds in a 3' to 5' direction through repeated cycles of deprotection, coupling, capping, and oxidation.

-

Cleavage and Deprotection: After synthesis, cleave the DNA from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide.

-

Purification: Purify the crude DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: Desalt the purified DNA and quantify its concentration using UV-Vis spectroscopy.

Protocol 2: 1H-13C HSQC NMR Experiment

-

Sample Preparation: Dissolve the lyophilized 13C-labeled DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.8 in 90% H2O/10% D2O) to a final concentration of 0.1-1.0 mM.

-

Spectrometer Setup: Tune and match the NMR probe for 1H and 13C frequencies. Set the experiment temperature.

-

Data Acquisition: Acquire a 2D 1H-13C HSQC spectrum using a standard pulse sequence. Optimize acquisition parameters such as the number of scans, spectral widths, and acquisition times.

-

Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

Data Analysis: Analyze the processed spectrum to assign resonances and measure chemical shifts.

Applications in Drug Development

The ability to probe DNA dynamics at the atomic level has significant implications for drug development.

-

Mechanism of Action Studies: By observing how a drug candidate alters the dynamics of its target DNA sequence, researchers can gain insights into its mechanism of action. For example, a drug that stabilizes a particular DNA conformation can be identified through changes in relaxation dispersion profiles.

-

Target Validation: CSP experiments can confirm the direct binding of a drug to its intended DNA target and map the binding site.[12]

-

Lead Optimization: Structure-activity relationships can be established by comparing the effects of a series of drug analogs on DNA dynamics, guiding the optimization of lead compounds.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. A site-specific low-enrichment (15)N,(13)C isotope-labeling approach to unambiguous NMR spectral assignments in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Using chemical shift perturbation to characterise ligand binding. | Semantic Scholar [semanticscholar.org]

- 10. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxycytidine-2'-13C: Properties, Synthesis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Deoxycytidine-2'-13C, a stable isotope-labeled nucleoside crucial for metabolic research. It details experimental protocols for its synthesis and its application in tracing the nucleotide salvage pathway using mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Physical and Chemical Properties

This compound is a non-radioactive, stable isotope-labeled form of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). The incorporation of a carbon-13 isotope at the 2' position of the deoxyribose sugar moiety allows for its use as a tracer in metabolic studies. While specific quantitative data for the 2'-13C labeled variant is not extensively published, the physical and chemical properties of the unlabeled compound provide a reliable estimate.

Table 1: Physical and Chemical Properties of 2'-Deoxycytidine

| Property | Value | Source |

| Molecular Formula | C₈¹³CH₁₃N₃O₄ | LGC Standards[1] |

| Molecular Weight | 228.21 g/mol | LGC Standards[1] |

| Melting Point | 209-211 °C (unlabeled) | ChemBK[2] |

| Solubility | Soluble in water and DMSO (unlabeled) | ChemBK[2] |

| Appearance | White crystalline powder (unlabeled) | Chem-Impex[3] |

| Storage Temperature | 0 - 8 °C | Chem-Impex[3] |

Note: Properties are for the unlabeled compound unless otherwise specified and are expected to be very similar for the 2'-13C labeled version.

Synthesis of this compound

The synthesis of isotopically labeled nucleosides like this compound is a specialized process. A common and effective method involves the enzymatic conversion from a correspondingly labeled precursor, such as 2'-deoxyuridine (B118206). This approach ensures high specificity and yield.

Experimental Protocol: Synthesis via Enzymatic and Chemical Conversion

This protocol outlines a general method adapted from established procedures for synthesizing labeled deoxynucleosides.[4]

Objective: To synthesize this compound from a 13C-labeled precursor.

Materials:

-

Uniformly 13C-labeled glucose

-

Enzymes for ribose synthesis and modification

-

Pyrimidine (B1678525) nucleoside phosphorylase

-

Uridine (B1682114) phosphorylase

-

Appropriate buffers and co-factors

-

Chemical reagents for the conversion of uridine to cytidine (B196190) (e.g., triazole and p-nitrophenol derivatives)[5]

-

Purification columns (e.g., HPLC)

Methodology:

-

Synthesis of Labeled Ribose Derivative: Begin with uniformly 13C-labeled glucose. Employ a series of enzymatic or chemical reactions to synthesize a selectively deuterated and 13C-labeled ribose derivative. This multi-step process is crucial for introducing the 13C label at the desired position.

-

Synthesis of Labeled Thymidine (B127349): The labeled ribose derivative is then used to synthesize (2'R)(5'S)-[1',2',3',4',5'-(13)C5;2',5'-(2)H2]-thymidine.[4]

-

Enzymatic Transglycosylation: The labeled sugar moiety from thymidine is transferred to other pyrimidine bases. In this case, it is transferred to uracil (B121893) using pyrimidine nucleoside phosphorylase to produce labeled 2'-deoxyuridine.

-

Chemical Conversion to 2'-Deoxycytidine: The labeled 2'-deoxyuridine undergoes a chemical conversion to 2'-deoxycytidine. This can be achieved through methods like the triazolation protocol.[5]

-

Purification: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent experimental use.

Application in Tracing the Nucleotide Salvage Pathway

A primary application of this compound is in metabolic flux analysis, specifically for tracing the nucleotide salvage pathway.[6][7] This pathway is crucial for cells to recycle nucleosides from the degradation of DNA and RNA, supplementing the de novo synthesis pathway.[3] By introducing 13C-labeled deoxycytidine, researchers can track its incorporation into the cellular nucleotide pool and subsequently into newly synthesized DNA.

Experimental Workflow: Tracing Deoxycytidine Metabolism

The following diagram illustrates a typical experimental workflow for tracing the metabolism of this compound in a cell culture model.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Deoxycytidine-2'-13C into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Site-specific incorporation of isotopes like Carbon-13 (¹³C) provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed studies of nucleic acid biology and the development of novel oligonucleotide-based therapeutics. This document provides a detailed protocol for the incorporation of 2'-Deoxycytidine-2'-¹³C into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry.

Synthesis of 2'-Deoxycytidine-2'-¹³C Phosphoramidite

The synthesis of the key building block, 5'-O-(4,4'-Dimethoxytrityl)-N⁴-benzoyl-2'-deoxycytidine-2'-¹³C-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a multi-step process that begins with the introduction of the ¹³C label at the 2' position of the ribose sugar.

A plausible synthetic route involves the preparation of a 2'-keto-2'-deoxynucleoside intermediate, followed by a Reformatsky or similar reaction to introduce the ¹³C-labeled methyl group, which is then converted to the desired hydroxyl group. The resulting ¹³C-labeled nucleoside is then protected and phosphitylated to yield the final phosphoramidite.

Experimental Protocol: Synthesis of 5'-O-DMT-N⁴-benzoyl-2'-deoxycytidine-2'-¹³C-3'-phosphoramidite

-

Synthesis of a 2'-keto-2'-deoxycytidine derivative: Start with a suitably protected cytidine (B196190) derivative and oxidize the 2'-hydroxyl group to a ketone.

-

Introduction of the ¹³C label via a Reformatsky-type reaction: React the 2'-keto intermediate with a ¹³C-labeled Reformatsky reagent (e.g., from ethyl bromoacetate-¹³C) in the presence of activated zinc to form a β-hydroxy ester at the 2' position.

-

Conversion to the 2'-hydroxyl group: Chemically modify the ester to yield the 2'-hydroxyl group.

-

Protection of the 5'-hydroxyl group: React the ¹³C-labeled nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.

-

Protection of the N⁴-amino group: Protect the exocyclic amine of cytosine with a benzoyl group using benzoyl chloride.

-

Phosphitylation of the 3'-hydroxyl group: React the protected ¹³C-labeled nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl group.

-

Purification: Purify the final phosphoramidite product using silica (B1680970) gel chromatography.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The site-specific incorporation of the 2'-Deoxycytidine-2'-¹³C phosphoramidite into an oligonucleotide is achieved using a standard automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

-

Solid Support: Start with a solid support (e.g., controlled pore glass, CPG) functionalized with the first nucleoside of the desired sequence.

-

Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.

-

Coupling: Activate the 2'-Deoxycytidine-2'-¹³C phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and deliver it to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended to ensure high efficiency.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).

-

Repeat: Repeat the four steps for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine (B109427) (AMA).

-

Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, labeled product.

Data Presentation: Quantitative Analysis

The efficiency of incorporating the labeled phosphoramidite is critical for obtaining a high yield of the desired full-length oligonucleotide. The following tables summarize typical quantitative data expected from the synthesis and analysis of a ¹³C-labeled oligonucleotide.

| Parameter | Expected Value | Method of Determination |

| Phosphoramidite Purity | >98% | ³¹P NMR Spectroscopy |

| Coupling Efficiency | >98% | Trityl Cation Monitoring |

| Overall Yield (20-mer) | 10-20 OD | UV-Vis Spectroscopy |

| Purity of Final Oligo | >95% | HPLC or Capillary Electrophoresis |

Table 1. Expected quantitative data for the synthesis of a 20-mer oligonucleotide containing a single 2'-Deoxycytidine-2'-¹³C label.

| Analytical Technique | Parameter Measured | Expected Result |

| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed mass consistent with the calculated mass of the ¹³C-labeled oligonucleotide. |

| ¹³C NMR Spectroscopy | ¹³C Chemical Shift (2'-position) | A distinct peak in the aliphatic region, with its exact chemical shift influenced by the neighboring bases. |

| 2D ¹H-¹³C HSQC NMR | Correlation of ¹H and ¹³C nuclei | A cross-peak correlating the 2'-proton with the ¹³C-labeled 2'-carbon. |

Table 2. Expected analytical results for the characterization of the ¹³C-labeled oligonucleotide.

Characterization of the Labeled Oligonucleotide

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful incorporation of the ¹³C label by verifying the molecular weight of the final oligonucleotide. The mass of the labeled oligonucleotide will be increased by approximately 1.00335 Da for each incorporated ¹³C atom compared to its unlabeled counterpart. Tandem mass spectrometry (MS/MS) can be used to confirm the position of the label through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the purified oligonucleotide in a suitable buffer compatible with mass spectrometry (e.g., ammonium acetate).

-

Chromatography: Separate the oligonucleotide from any remaining impurities using liquid chromatography, typically with a C18 reverse-phase column and a gradient of acetonitrile (B52724) in a buffer containing an ion-pairing agent like triethylammonium (B8662869) acetate.

-

Mass Spectrometry: Analyze the eluent by ESI-MS in negative ion mode.

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide. For MS/MS, select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions for sequence and modification site confirmation.

NMR Spectroscopy

NMR spectroscopy is the primary tool for structural and dynamic studies of labeled oligonucleotides. One-dimensional ¹³C NMR and two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for confirming the presence and location of the ¹³C label. The chemical shift of the 2'-¹³C will be sensitive to the local conformation of the sugar-phosphate backbone.

Experimental Protocol: 2D ¹H-¹³C HSQC NMR

-

Sample Preparation: Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

NMR Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe.

-

Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, NMRPipe). The HSQC spectrum will show a correlation peak between the proton at the 2'-position and the directly attached ¹³C-labeled carbon, confirming the site of labeling.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful incorporation and characterization of 2'-Deoxycytidine-2'-¹³C into synthetic oligonucleotides. The use of site-specifically labeled oligonucleotides is invaluable for detailed structural and dynamic studies, which are essential for advancing our understanding of nucleic acid function and for the development of next-generation oligonucleotide therapeutics.

Application Notes and Protocols for DNA Structural Analysis Using 2'-Deoxycytidine-2'-13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules, including DNA, at atomic resolution in solution. The precision of NMR-derived structures can be significantly enhanced through the site-specific incorporation of stable isotopes like ¹³C. Labeling the C2' position of the deoxyribose sugar in a 2'-deoxycytidine (B1670253) residue (2'-¹³C-dC) provides a unique probe for elucidating one of the most critical structural features of the DNA backbone: the sugar pucker.

The conformation of the deoxyribose ring, described by the pseudorotation phase angle (P), dictates the local geometry of the DNA backbone and is fundamental to the overall structure (e.g., A-form vs. B-form DNA). The C2' position is central to this conformation, and introducing a ¹³C label at this site allows for the precise measurement of various NMR parameters, including chemical shifts and scalar (J) coupling constants, which are exquisitely sensitive to the local geometry. These measurements enable a quantitative description of the sugar pucker equilibrium, providing critical restraints for high-resolution structure calculation and for studying the dynamic processes that govern DNA function and its interaction with proteins and small molecule drugs.

Key Applications

-

Determination of Deoxyribose Sugar Pucker: The primary application is the precise determination of the conformational equilibrium of the deoxyribose ring between the C2'-endo (South) and C3'-endo (North) states. This is crucial for defining the local and global topology of the DNA duplex.

-

Analysis of DNA Dynamics: Site-specific labeling at the 2'-position provides an isolated spin system ideal for relaxation-based NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion.[1] These experiments can characterize conformational exchange processes occurring on the microsecond-to-millisecond timescale, revealing functionally important motions within the DNA backbone.

-

Probing DNA-Ligand Interactions: Observing changes in the ¹H-²' and ¹³C-²' chemical shifts and coupling constants upon the binding of proteins or small molecules provides direct insight into how these ligands alter the conformation and dynamics of the DNA backbone at a specific site.

-

Facilitating Resonance Assignment: Introducing a specific ¹³C label can help resolve spectral overlap in crowded regions of the NMR spectrum, aiding in the unambiguous assignment of resonances, particularly in larger DNA constructs.[2]

Methodology and Protocols

Protocol 1: Synthesis and Incorporation of 2'-Deoxycytidine-2'-13C

The most common method for incorporating a site-specifically labeled nucleotide into a DNA oligonucleotide is through automated solid-phase phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of the 2'-Deoxycytidine-2'-¹³C phosphoramidite building block.

Experimental Protocol: Standard Solid-Phase DNA Synthesis

-

Monomer Preparation: Obtain or synthesize the 5'-DMT-N⁴-acetyl-2'-deoxycytidine-2'-¹³C-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Synthesizer Setup: Prepare the DNA synthesizer with standard ancillary reagents: activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping reagents (e.g., acetic anhydride), deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), and oxidizer (e.g., 0.02 M iodine in THF/water/pyridine).

-

Synthesis Cycle: The labeled phosphoramidite is incorporated at the desired position in the sequence using a standard synthesis cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound growing oligonucleotide chain.

-

Coupling: Activation of the labeled phosphoramidite with the activator and subsequent reaction with the free 5'-hydroxyl group of the growing DNA chain. Coupling times may be slightly extended to ensure high efficiency.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion--mutant sequences.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the iodine solution.

-

-

Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups (base and phosphate) by incubation in concentrated ammonium (B1175870) hydroxide (B78521) or a milder alternative like AMA (Ammonium hydroxide/40% Methylamine).

-

Purification: Purify the full-length, labeled oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

-

Purification and Desalting: Ensure the purified DNA is thoroughly desalted, typically by dialysis or using a size-exclusion column, and converted to its sodium salt form.

-

Sample Dissolution: Lyophilize the desalted DNA to a dry powder. Dissolve the DNA in the desired NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For observing exchangeable imino protons, the final sample should be prepared in 90% H₂O / 10% D₂O. For experiments focusing on non-exchangeable protons, the sample should be lyophilized from D₂O multiple times and finally dissolved in 99.96% D₂O.

-

Concentration: The typical concentration for ¹³C-edited NMR experiments on DNA is between 0.5 mM and 1.5 mM.[3]

-

Final Preparation: Transfer the final solution into a high-quality NMR tube (e.g., Shigemi tube for limited sample volume). Filter the sample through a 0.22 µm filter if any precipitation is observed to avoid line broadening.[4]

Protocol 3: NMR Data Acquisition

The primary experiment for analyzing the 2'-¹³C label is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. For dynamics studies, a ¹³C-CPMG relaxation dispersion experiment is used.

Experimental Protocol: 2D ¹H-¹³C HSQC

-

Spectrometer Setup: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the D₂O signal and perform shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: Use a sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetgpsisp2.2 on Bruker spectrometers).[5]

-

Acquisition Parameters: Set the parameters to focus on the deoxyribose region. Typical parameters are listed in Table 2. The ¹J(CH) coupling constant should be set to the expected one-bond C2'-H2' coupling value (~145-150 Hz).[6]

-

Data Acquisition: Acquire the 2D data, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Experimental Protocol: ¹³C-CPMG Relaxation Dispersion

-

Spectrometer Setup: As with the HSQC experiment, tune and shim the spectrometer.

-

Pulse Sequence: Use a constant-time ¹³C-CPMG pulse sequence.

-

Acquisition Parameters: Acquire a series of 2D ¹H-¹³C correlation spectra with a variable frequency of ¹³C refocusing pulses (ν_CPMG) applied during a constant relaxation period (T_relax). A typical T_relax is 20-40 ms.[7][8]

-

Data Analysis: Extract the peak intensities for the C2'-H2'/H2'' correlations from each spectrum. Calculate the effective transverse relaxation rate (R₂_eff) for each ν_CPMG value. A plot of R₂_eff vs. ν_CPMG (a dispersion profile) indicates the presence of µs-ms timescale dynamics if it is not flat.

Protocol 4: NMR Data Analysis for Sugar Pucker Determination

The conformation of the deoxyribose ring is determined by analyzing J-coupling constants, which can be measured from high-resolution NMR spectra (e.g., DQF-COSY, E.COSY variants).

-

Measure Vicinal ¹H-¹H Couplings: Determine the values for ³J(H1'-H2'), ³J(H1'-H2''), ³J(H2'-H3'), ³J(H2''-H3'), and ³J(H3'-H4').

-

Apply Karplus Equations: The measured ³J(HH) values are related to the corresponding dihedral angles via Karplus-type equations.[9] The sugar pucker is described by the pseudorotation phase angle (P) and the puckering amplitude (ν_max).

-

Determine Pseudorotation Angle (P): The value of P defines the conformation (e.g., P ≈ 162° for canonical C2'-endo in B-DNA; P ≈ 18° for C3'-endo in A-DNA). A strong linear correlation exists for B-DNA: P = 1.56 × δ_H + 321 , where δ_H is the H4'-C4'-C3'-H3' torsion angle derived from the ³J(H3',H4') coupling constant.[3]

-

Calculate Conformational Population: The observed J-couplings represent a population-weighted average of the contributing N- and S-type conformations. The fraction of the S-pucker conformer (f_S) can be calculated using the following equation: f_S = (J_obs - J_N) / (J_S - J_N) Where J_obs is the experimentally measured coupling constant, and J_N and J_S are the reference coupling constants for pure N-type and S-type conformers, respectively.

Data Presentation

The following tables summarize typical NMR parameters relevant for the analysis of a 2'-Deoxycytidine-2'-¹³C labeled DNA oligonucleotide. Note that exact values are sensitive to sequence context, temperature, and buffer conditions.

Table 1: Representative NMR Chemical Shifts and J-Coupling Constants for a 2'-¹³C Labeled Deoxycytidine in B-DNA

| Parameter | Nucleus | Typical Chemical Shift (ppm) | Typical J-Coupling (Hz) | Structural Relevance |

|---|---|---|---|---|

| Chemical Shift | ¹³C2' | 39.0 - 42.0 | - | Sugar Pucker |

| ¹H2' | 2.0 - 2.8 | - | Sugar Pucker, Sequential Walk | |

| ¹H2'' | 2.3 - 3.0 | - | Sugar Pucker, Sequential Walk | |

| J-Coupling | ¹J(C2'-H2') | - | ~145 - 150 | Direct C-H bond |

| ¹J(C2'-H2'') | - | ~145 - 150 | Direct C-H bond | |

| ²J(C2'-H1') | - | 1.0 - 4.0 | Sugar Pucker | |

| ²J(C2'-H3') | - | 2.0 - 5.0 | Sugar Pucker | |

| ³J(H1'-H2') | - | 5.0 - 10.0 | Sugar Pucker (Karplus relation) |

| | ³J(H1'-H2'') | - | 1.0 - 6.0 | Sugar Pucker (Karplus relation) |

Table 2: Typical Acquisition Parameters for a 2D ¹H-¹³C HSQC Experiment on a 600 MHz Spectrometer

| Parameter | Dimension | Value |

|---|---|---|

| Pulse Program | - | hsqcetgpsisp2.2 |

| Spectrometer Frequency | ¹H / ¹³C | 600 MHz / 150.9 MHz |

| Spectral Width (SW) | ¹H (F2) | 12 ppm |

| ¹³C (F1) | 40 ppm (centered ~45 ppm) | |

| Data Points | ¹H (F2) | 2048 |

| ¹³C (F1) | 256 - 512 | |

| Number of Scans (NS) | - | 16 - 64 per increment |

| Recycle Delay (D1) | - | 1.2 - 1.5 s |

| ¹J(CH) for transfer | - | 145 Hz |

Visualizations

The following diagrams illustrate the experimental workflow and the logic of data analysis for determining DNA sugar pucker.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR with 13C, 15N-doubly-labeled DNA: the Antennapedia homeodomain complex with a 14-mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Application Notes and Protocols for 13C-Edited NMR Experiments for Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 13C-edited Nuclear Magnetic Resonance (NMR) experiments for the structural and dynamic analysis of nucleic acids. This powerful technique is indispensable for understanding the intricate three-dimensional structures of DNA and RNA, their interactions with ligands and proteins, and their dynamic behavior in solution. Such insights are crucial for rational drug design and the development of novel therapeutics targeting nucleic acids.

Introduction to 13C-Edited NMR of Nucleic Acids

Standard proton (¹H) NMR of nucleic acids is often hampered by severe spectral overlap, especially in larger molecules, due to the limited chemical shift dispersion of proton resonances. Isotopic labeling with ¹³C (and ¹⁵N) allows for the use of heteronuclear NMR experiments that exploit the much larger chemical shift range of ¹³C nuclei, thereby significantly improving spectral resolution.[1] 13C-edited experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), enable the unambiguous assignment of resonances and the determination of structural restraints.[2][3]

Key Applications:

-

High-Resolution Structure Determination: Elucidating the three-dimensional structures of DNA and RNA molecules, including non-canonical structures like G-quadruplexes.[4]

-

Dynamics and Conformational Exchange: Probing molecular motions on a wide range of timescales, from picoseconds to seconds, which are often critical for biological function.

-

Ligand and Protein Interactions: Mapping the binding sites of small molecules, peptides, and proteins on nucleic acid targets, providing crucial information for drug development.[5]

-

Drug Screening: High-throughput screening of compound libraries to identify molecules that bind to a specific nucleic acid target.

Quantitative Data in 13C-Edited NMR

The precise measurement of NMR parameters is the foundation of structure determination and dynamics analysis. The following tables summarize typical quantitative data obtained from 13C-edited NMR experiments on nucleic acids.

Table 1: Typical ¹³C Chemical Shift Ranges for Ribose and Base Carbons in RNA. [6]

| Carbon Atom | Chemical Shift Range (ppm) |

| Ribose | |

| C1' | 88 - 95 |

| C2' | 68 - 75 |

| C3' | 70 - 78 |

| C4' | 80 - 87 |

| C5' | 60 - 67 |

| Bases | |

| Purines (A, G) | |

| C2 | 150 - 155 |

| C4 | 148 - 152 |

| C5 | 115 - 120 |

| C6 | 155 - 160 |

| C8 | 135 - 142 |

| Pyrimidines (C, U) | |

| C2 | 155 - 165 |

| C4 | 165 - 170 |

| C5 | 95 - 105 |

| C6 | 140 - 145 |

Table 2: Typical ¹H-¹³C One-Bond J-Coupling Constants (¹JHC) in Nucleic Acids. [7][8][9]

| Coupling Interaction | Hybridization | ¹JHC (Hz) |

| Aliphatic C-H (Ribose) | sp³ | 125 - 155 |

| Aromatic C-H (Bases) | sp² | 150 - 200 |

| Alkyne C-H | sp | 240 - 270 |

Table 3: Typical ¹³C Spin-Lattice (T₁) Relaxation Times for a Small RNA. [10][11]

| Carbon Type | Approximate T₁ (seconds) |

| Protonated Aromatic | 0.5 - 1.5 |

| Non-protonated Aromatic | 2.0 - 5.0 |

| Ribose | 0.3 - 1.0 |

Experimental Protocols

Sample Preparation: ¹³C Isotopic Labeling of RNA via In Vitro Transcription

The preparation of ¹³C-labeled nucleic acids is the first critical step. In vitro transcription using T7 RNA polymerase is a common method for producing labeled RNA.[12][13]

Materials:

-

Linearized DNA template with a T7 promoter

-

¹³C-labeled ribonucleoside triphosphates (¹³C-NTPs)

-

T7 RNA polymerase

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Purification system (e.g., HPLC or preparative gel electrophoresis)

Protocol:

-

Assemble the Transcription Reaction: In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, ¹³C-NTPs, DNA template, and RNase inhibitor.

-

Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

-

Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

RNA Purification: Purify the transcribed RNA using either denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).

-

Concentration and Annealing: Concentrate the RNA to the desired NMR concentration (typically 0.1 - 1.0 mM). For duplex formation, heat the sample to 95°C for 5 minutes and then cool slowly to room temperature.

2D ¹H-¹³C HSQC Experiment

The ¹H-¹³C HSQC experiment is a cornerstone of nucleic acid NMR, providing a correlation spectrum of directly bonded protons and carbons.[3][14][15]

Spectrometer Setup (General Guidelines):

-

Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended.

-

Pulse Program: A sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

-

Temperature: 298 K (25°C), or as required for sample stability.

-

¹H Carrier Frequency (o1p): Centered on the water resonance (~4.7 ppm).

-

¹³C Carrier Frequency (o2p): Centered in the middle of the expected ¹³C chemical shift range (e.g., ~115 ppm for aromatic carbons, ~80 ppm for ribose carbons).

-

¹H Spectral Width (sw): Sufficient to cover all proton resonances (e.g., 12-16 ppm).

-

¹³C Spectral Width (sw1): Sufficient to cover the desired carbon resonances (e.g., 40-50 ppm for ribose, 60-70 ppm for aromatic).

-

Number of Scans (ns): 8-64, depending on sample concentration.

-

Number of Increments in t₁ (ni): 128-256 complex points.

-

Recycle Delay (d1): 1.0 - 1.5 seconds.

Data Processing (using NMRPipe): [16][17][18]

-

Conversion: Convert the raw spectrometer data to NMRPipe format.

-

Fourier Transform: Apply a squared sine-bell window function in both dimensions and perform a complex Fourier transform.

-

Phase Correction: Manually phase correct the spectrum in both dimensions.

-

Baseline Correction: Apply a baseline correction, typically using a polynomial function.

3D ¹³C-edited NOESY-HSQC Experiment

This experiment is crucial for obtaining distance restraints for structure calculation by correlating protons that are close in space. The third dimension, ¹³C, helps to resolve ambiguities present in a 2D ¹H-¹H NOESY.[19]

Spectrometer Setup (in addition to HSQC parameters):

-

Pulse Program: A 3D NOESY-HSQC pulse sequence (e.g., hsqcnoesyf3gpsi on Bruker instruments).

-

NOESY Mixing Time (d8): 100-300 ms, depending on the size of the nucleic acid and the desired NOE contacts.

-

Number of Increments in t₂ (ni2): 64-128 complex points.

Data Processing:

The processing workflow is similar to the 2D HSQC but extended to three dimensions. Each dimension is processed sequentially with appropriate window functions, Fourier transformation, and phasing.

Visualizations

Experimental Workflow for 13C-Edited NMR of Nucleic Acids

Caption: Overall workflow for nucleic acid structure determination using 13C-edited NMR.

Logic of Resonance Assignment using 13C-Edited NMR

Caption: Logical flow of information for resonance assignment in nucleic acids.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical shifts-based similarity restraints improve accuracy of RNA structures determined via NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rubingroup.org [rubingroup.org]

- 8. scribd.com [scribd.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Nucleic Acid NMR. 13C Relaxation [imserc.northwestern.edu]

- 11. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 15. HSQC_CT_13C_aro.nan [protocols.io]

- 16. Details of nmrPipe [nmr.chem.ucsb.edu]

- 17. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]

- 18. nmrPipe and nmrDraw [nmr.chem.ucsb.edu]

- 19. NMRGenerator - [1H,13C]-NOESY-HSQC [sites.google.com]

Application Notes and Protocols for Site-Specific Labeling of DNA with 2'-Deoxycytidine-2'-¹³C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the site-specific incorporation of 2'-Deoxycytidine-2'-¹³C into DNA oligonucleotides. This isotopic labeling strategy is a powerful tool for investigating DNA structure, dynamics, and interactions with other molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Site-specific isotopic labeling of DNA with stable isotopes such as ¹³C offers a significant advantage for detailed structural and dynamic studies by NMR spectroscopy. By introducing a ¹³C label at a specific position, such as the 2'-position of a deoxycytidine residue, researchers can overcome spectral overlap and simplify complex NMR spectra. This allows for the precise analysis of local conformation, dynamics, and interactions at that specific nucleotide within a larger DNA molecule. Key applications include the study of DNA-protein interactions, DNA-drug binding, and the conformational dynamics of DNA itself, such as the transition between different helical forms or the behavior of G-quadruplexes.[1][2]

The primary method for achieving site-specific labeling is through the chemical synthesis of a ¹³C-labeled phosphoramidite (B1245037) building block, which is then incorporated into the desired DNA sequence using standard solid-phase DNA synthesis.[1][2] Enzymatic methods are also available and are particularly useful for producing uniformly labeled DNA.[3][4][5]

Applications

-

Structural Biology: Elucidation of the three-dimensional structure of DNA and DNA-protein or DNA-drug complexes with high resolution. The introduction of an isolated ¹³C spin allows for the measurement of specific distances and angles.

-

Molecular Dynamics: Probing the dynamic processes within DNA, such as base flipping, sugar pucker changes, and backbone motions, on a wide range of timescales.[1][2]

-

Drug Development: Characterizing the binding site and mechanism of action of small molecules that target specific DNA sequences.

-

Resonance Assignment: Facilitating the assignment of NMR signals in complex DNA molecules by providing a unique spectral marker.[1]

-

Stable Isotope Probing (SIP): While typically involving uniform labeling, site-specific labels can be used in more targeted SIP experiments to trace metabolic pathways.[6][7][8]

Data Presentation

Table 1: Quantitative Data for ¹³C-labeled DNA Synthesis

| Parameter | Value | Reference |

| Coupling Yield of ¹³C-labeled phosphoramidites | > 98% | [1] |

| Final Purity of Labeled Oligonucleotide | High (suitable for NMR) | [1] |

| Scale of Synthesis | Sufficient for high-resolution NMR studies | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2'-Deoxycytidine-2'-¹³C Phosphoramidite

This protocol outlines the key steps for the chemical synthesis of the labeled phosphoramidite building block. The synthesis starts from a commercially available ¹³C-labeled precursor. A common route involves the conversion of a labeled 2'-deoxyuridine (B118206) derivative to 2'-deoxycytidine (B1670253).[9][10]

Materials:

-

Commercially available 2'-Deoxycytidine-2'-¹³C

-

Protecting group reagents (e.g., DMT-Cl, Acetic anhydride)

-

Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection: React 2'-Deoxycytidine-2'-¹³C with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group.

-

N⁴-Acyl Protection: Protect the exocyclic amine of the cytosine base with an appropriate acyl group, such as an acetyl (Ac) group, using acetic anhydride.

-

3'-O-Phosphitylation: React the protected nucleoside with a phosphitylating agent, typically 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) in anhydrous acetonitrile (B52724).

-

Purification: Purify the resulting 2'-Deoxycytidine-2'-¹³C phosphoramidite product using silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: Site-Specific Incorporation of 2'-Deoxycytidine-2'-¹³C into DNA via Solid-Phase Synthesis

This protocol describes the incorporation of the synthesized ¹³C-labeled phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

Synthesized and purified 2'-Deoxycytidine-2'-¹³C phosphoramidite

-

Standard DNA phosphoramidites (dA, dG, dT, dC)

-

Controlled Pore Glass (CPG) solid support

-

Standard reagents for solid-phase DNA synthesis (e.g., detritylation, coupling, capping, and oxidation solutions)

-

Ammonia (B1221849) solution for cleavage and deprotection

-

HPLC system for purification

Procedure:

-

Synthesizer Setup: Dissolve the labeled phosphoramidite in anhydrous acetonitrile and place it on a designated port of the DNA synthesizer.

-

Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the incorporation of the 2'-Deoxycytidine-2'-¹³C.

-

Automated Synthesis: Initiate the automated solid-phase synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-DMT protecting group.

-

Coupling: Addition of the next phosphoramidite (either standard or the ¹³C-labeled one) to the growing DNA chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the synthesis is complete, cleave the DNA oligonucleotide from the CPG solid support and remove all protecting groups by treating with concentrated ammonia solution at an elevated temperature.

-

Purification: Purify the full-length, labeled DNA oligonucleotide from shorter, failed sequences using High-Performance Liquid Chromatography (HPLC).

-

Quality Control: Verify the purity and composition of the final product using techniques such as mass spectrometry and analytical HPLC.

Visualizations

Caption: Workflow for site-specific DNA labeling.

Caption: Application pathway for labeled DNA in NMR studies.

References

- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient enzymatic synthesis of 13 C,15N-labeled DNA for NMR studies | Semantic Scholar [semanticscholar.org]

- 6. DNA-Stable Isotope Probing Technology (DNA-SIP) [bio-itworld.com]

- 7. 13C-Carrier DNA Shortens the Incubation Time Needed To Detect Benzoate-Utilizing Denitrifying Bacteria by Stable-Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 9. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Synthesis of ¹³C-Labeled DNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into DNA oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing these labeled biomolecules, enabling precise control over the placement of the isotopic label.[1] This document provides detailed application notes and protocols for the solid-phase synthesis of ¹³C-labeled DNA, tailored for researchers, scientists, and professionals in drug development.

Applications of ¹³C-Labeled DNA

The ability to introduce ¹³C atoms at specific positions in a DNA molecule opens up a wide range of applications, particularly in structural biology and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the three-dimensional structure and dynamics of biomolecules in solution.[2] The introduction of ¹³C labels can significantly enhance NMR studies of DNA by:

-

Resolving Spectral Overlap: The crowded spectra of larger DNA molecules can be simplified by selective ¹³C labeling, allowing for the unambiguous assignment of signals.[2]

-

Probing Structural Dynamics: ¹³C relaxation studies provide insights into the internal motions of DNA on various timescales, from fast local fluctuations to slower conformational changes.[3]

-

Characterizing DNA-Ligand Interactions: Observing the chemical shift perturbations of ¹³C-labeled nucleotides upon the binding of a drug or protein provides detailed information about the binding site and the conformational changes that occur.[4]